3-Allyl-4-hydroxybenzaldehyde
Overview
Description
3-Allyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring an allyl group and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Allylation of 4-hydroxybenzaldehyde: One common method involves the allylation of 4-hydroxybenzaldehyde using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation of 3-allyl-4-hydroxybenzyl alcohol: Another method involves the oxidation of 3-allyl-4-hydroxybenzyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.
Industrial Production Methods:
- Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-Allyl-4-hydroxybenzoic acid.
Reduction: 3-Allyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Mechanism of Action
Target of Action
It’s structurally similar to benzaldehyde, which has been found to target the mitochondrial respiratory chain (mrc) in fungi .
Mode of Action
Benzaldehyde analogs have been found to disrupt the mitochondrial respiratory chain (MRC) in fungi, leading to inhibited growth .
Biochemical Pathways
It’s known that hydroxycinnamic acids, which are structurally similar, can be converted into high-value molecules through various biochemical pathways .
Pharmacokinetics
A study on 4-hydroxybenzaldehyde, a structurally similar compound, found that it was rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be low, and it was excreted in feces and urine in small amounts .
Result of Action
Benzaldehyde and its analogs have been found to exhibit antifungal activity by disrupting the cellular antioxidation system of fungi .
Action Environment
A study on a structurally similar compound, 3-allyl-4-hydroxy-3’-4’-dimethylazobenzene, found that the reduction process was dependent on the ph of the supporting electrolyte .
Biochemical Analysis
Biochemical Properties
3-Allyl-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly due to its redox-active properties. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are involved in cellular antioxidation processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by disrupting cellular antioxidation, which can lead to oxidative stress in fungal cells . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential chemosensitizing agent in combination with conventional antifungal drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in antioxidation. It can inhibit enzymes such as superoxide dismutases and glutathione reductase, leading to increased oxidative stress within cells . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its antifungal properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at low doses, it can effectively reduce gastric volume and ulcer index in rats . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to changes in cellular redox states and contribute to its antifungal properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its interactions with biomolecules and its overall efficacy
Scientific Research Applications
3-Allyl-4-hydroxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
- 3-Allyl-4-methoxybenzaldehyde:
Properties
IUPAC Name |
4-hydroxy-3-prop-2-enylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZJQLIQQWIJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406059 | |
Record name | 3-Allyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41052-88-4 | |
Record name | 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41052-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Allyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41052-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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